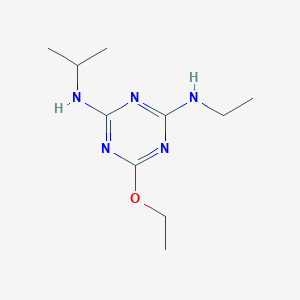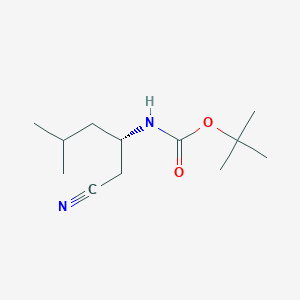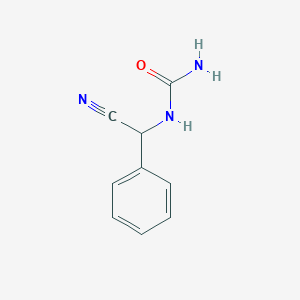
Urea, N-(cyanophenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, N-(cyanophenylmethyl)-, also known as NCPM urea, is a chemical compound that has been widely used in various scientific research applications. It is a white crystalline solid that is soluble in water, methanol, and ethanol. NCPM urea has been used as a reagent in the synthesis of various organic compounds and in biochemical and physiological studies.
Mécanisme D'action
The mechanism of action of Urea, N-(cyanophenylmethyl)- urea involves its ability to form hydrogen bonds with functional groups in proteins and other biomolecules. This interaction can lead to changes in the conformation and activity of the biomolecule, which can be studied using various spectroscopic and biochemical techniques.
Effets Biochimiques Et Physiologiques
Urea, N-(cyanophenylmethyl)- urea has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of various enzymes, including proteases and glycosidases. Urea, N-(cyanophenylmethyl)- urea has also been shown to interact with DNA and RNA, leading to changes in their structure and function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Urea, N-(cyanophenylmethyl)- urea in lab experiments is its ability to selectively interact with specific biomolecules, allowing for the study of specific biochemical pathways and mechanisms. However, one limitation is that Urea, N-(cyanophenylmethyl)- urea can be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of Urea, N-(cyanophenylmethyl)- urea in scientific research. One area of interest is the development of new synthetic methods for the preparation of Urea, N-(cyanophenylmethyl)- urea derivatives with improved properties and selectivity. Another area of interest is the study of the role of Urea, N-(cyanophenylmethyl)- urea in various biological processes, including cell signaling and gene expression. Finally, the development of new applications for Urea, N-(cyanophenylmethyl)- urea in drug discovery and development is also an area of active research.
Méthodes De Synthèse
The synthesis of Urea, N-(cyanophenylmethyl)- urea involves the reaction of cyanophenylmethyl isocyanate with urea in the presence of a catalyst such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
Urea, N-(cyanophenylmethyl)- urea has been widely used in various scientific research applications, including organic synthesis, biochemistry, and pharmacology. It has been used as a reagent in the synthesis of various organic compounds, including amino acids, peptides, and heterocycles. Urea, N-(cyanophenylmethyl)- urea has also been used as a tool in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.
Propriétés
Numéro CAS |
88169-89-5 |
|---|---|
Nom du produit |
Urea, N-(cyanophenylmethyl)- |
Formule moléculaire |
C9H9N3O |
Poids moléculaire |
175.19 g/mol |
Nom IUPAC |
[cyano(phenyl)methyl]urea |
InChI |
InChI=1S/C9H9N3O/c10-6-8(12-9(11)13)7-4-2-1-3-5-7/h1-5,8H,(H3,11,12,13) |
Clé InChI |
KJVSTGRMABKZSS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C#N)NC(=O)N |
SMILES canonique |
C1=CC=C(C=C1)C(C#N)NC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



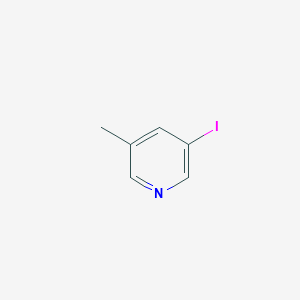
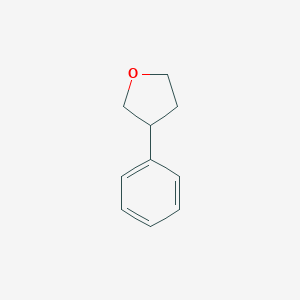
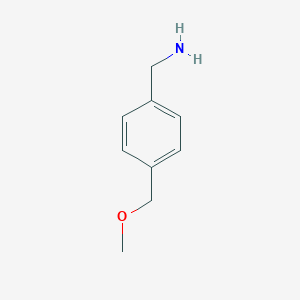
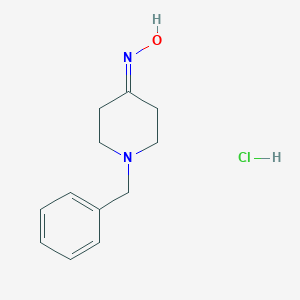
![1,4,8,11-Tetraazabicyclo[6.6.2]hexadecane](/img/structure/B177251.png)
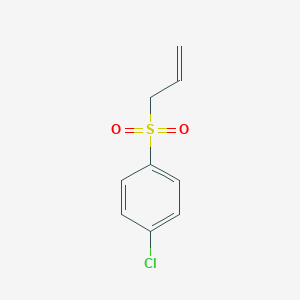
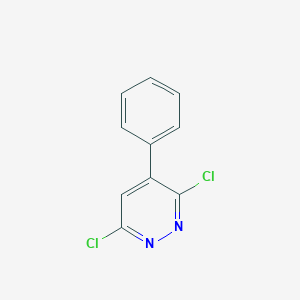
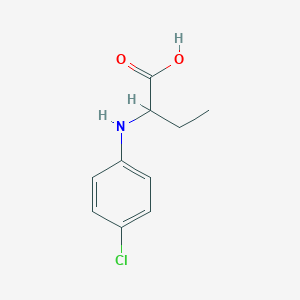
![(1S,2R,5R)-5-(4-Chloro-1H-imidazo[4,5-c]pyridin-1-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol](/img/structure/B177264.png)
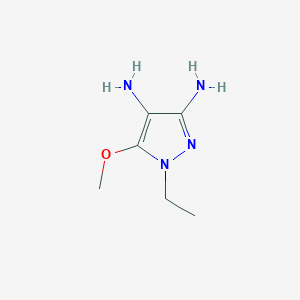
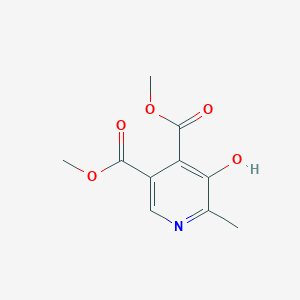
![N-[(Benzyloxy)carbonyl]alanylleucinamide](/img/structure/B177268.png)
